1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride
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Overview
Description
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bicyclic structure imparts significant stability and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the ring-opening of bicyclic cyclopropanol derivatives. This method utilizes specific reaction conditions to achieve the desired product . Another method involves a one-pot tandem Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride
- 9-Azabicyclo[3.3.1]nonane N-oxyl
Comparison: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For example, 9-Azabicyclo[3.3.1]nonane N-oxyl is primarily used as a catalyst for oxidation reactions, while this compound has broader applications in medicinal chemistry and organic synthesis .
Biological Activity
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is a bicyclic compound notable for its unique structural characteristics, which contribute to its diverse biological activities. This compound is primarily studied in the context of medicinal chemistry, particularly for its potential applications in drug design and development.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- IUPAC Name : 3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride
The bicyclic structure incorporates a nitrogen atom, which enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Muscarinic Receptor Antagonism : The compound has shown significant binding affinity to human muscarinic receptors (M1-M5), functioning as an antagonist. Notably, certain derivatives have exhibited Ki values substantially lower than established muscarinic ligands like carbachol and arecoline, indicating a strong potential for therapeutic applications in treating conditions related to these receptors .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, making it a candidate for further exploration in oncology. Its structural similarity to known anticancer agents supports this hypothesis.
- Potential in Pain Management : The compound's interaction with various receptors suggests possible applications in pain management therapies, although specific studies are still required to validate this potential.
The mechanism of action involves the compound's ability to interact with specific molecular targets, particularly muscarinic receptors. The structural features allow it to modulate receptor activity effectively, which can lead to therapeutic effects such as reduced inflammation or altered neurotransmission pathways.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique biological profile:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Azabicyclo[3.3.1]nonane-9-carboxylic acid | Similar bicyclic structure; different carboxyl position | Potential use in treating depression and anxiety |
9-Azabicyclo[3.3.1]nonane | Nitrogen at a different ring position | Investigated for analgesic properties |
5-Oxa-7-azabicyclo[3.3.1]nonane | Contains an oxygen atom in the ring | Explored for antimicrobial activity |
The distinct arrangement of functional groups in this compound contributes to its unique biological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- Muscarinic Receptor Binding Studies :
- Anticancer Activity Assessment :
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-azabicyclo[3.3.1]nonane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-4-7-2-1-3-10(5-7)6-8;/h7-8H,1-6H2,(H,11,12);1H |
InChI Key |
DDDHAXJPTZHDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CN(C1)C2)C(=O)O.Cl |
Origin of Product |
United States |
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